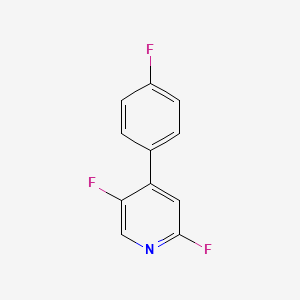
2,5-Difluoro-4-(4-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(4-fluorophenyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(4-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using effective fluorinating reagents and reliable fluorination technology. The high availability of fluorinated synthetic blocks and advanced knowledge of fluorine chemistry facilitate the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds .
Scientific Research Applications
2,5-Difluoro-4-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Industry: Used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(4-fluorophenyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity and selectivity towards specific biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
2,4-Difluorophenylpyridine: Utilized in the synthesis of phosphorescent organic light-emitting diodes.
Uniqueness: 2,5-Difluoro-4-(4-fluorophenyl)pyridine is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C11H6F3N |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,5-difluoro-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-8-3-1-7(2-4-8)9-5-11(14)15-6-10(9)13/h1-6H |
InChI Key |
IJWSRHDWSOBGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


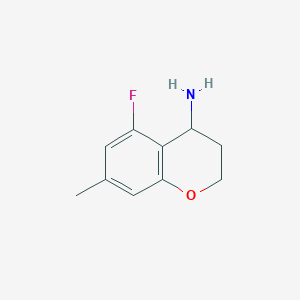
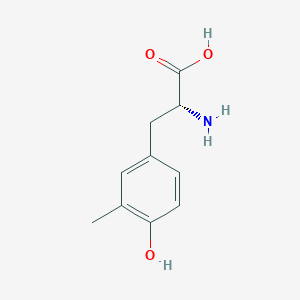
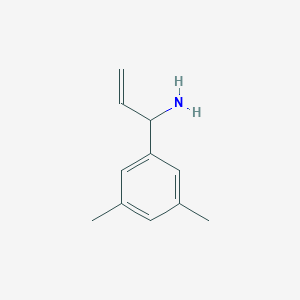
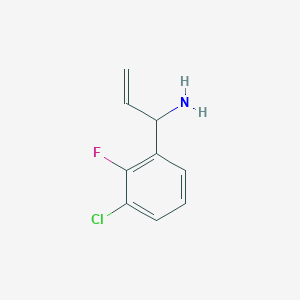
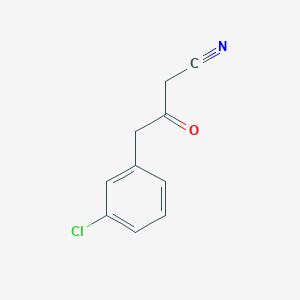
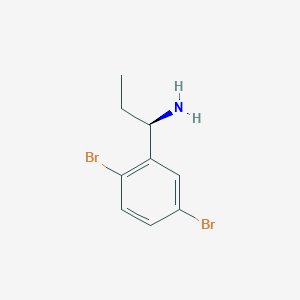
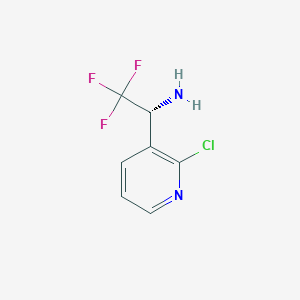
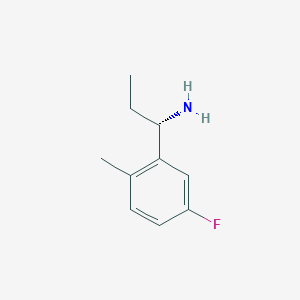
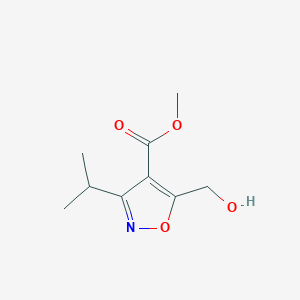


![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
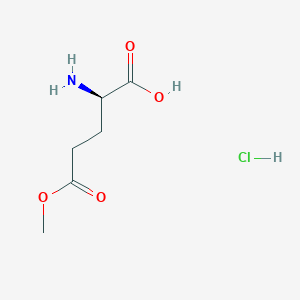
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
